methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Medicinal Chemistry SNAr Reactivity JAK Inhibitor Scaffolds

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a pre-functionalized pyrrolo[2,3-d]pyrimidine scaffold essential for hit-to-lead kinase programs (BTK, WEE1, JAK). The 2-chloro substituent provides slower SNAr reactivity, enabling sequential orthogonal functionalization at the 4-position first—a critical advantage over 4-chloro analogs for generating accurate inhibitor substitution patterns. The 5-methyl ester acts as a stable, solubility-enhancing protected carboxylic acid, preventing off-target amidation and streamlining library purification.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 1352396-67-8
Cat. No. B1458456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
CAS1352396-67-8
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=NC(=NC=C12)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12)
InChIKeyPERSMPFYDSKYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1352396-67-8) Sourcing & Specifications for Medicinal Chemistry


Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1352396-67-8) is a heterocyclic building block composed of a pyrrolo[2,3-d]pyrimidine core featuring a chloro substituent at the 2-position and a methyl ester group at the 5-position [1]. With a molecular formula of C8H6ClN3O2 and a monoisotopic mass of 211.0148541 Da, it is utilized as a versatile intermediate in medicinal chemistry for the construction of kinase-targeted libraries and in the synthesis of JAK and BTK inhibitor scaffolds [2]. This compound serves as a scaffold functionalization point that introduces differentiated reactivity compared to its 4-chloro analogs in downstream coupling reactions [3].

Methyl 2-Chloro-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylate: Procurement Risks in Generic Substitution


Substituting methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate with structurally similar analogs, such as the 4-chloro regioisomer (methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate) or the non-esterified carboxylic acid, is chemically invalid for targeted synthetic routes. The 2-chloro substitution pattern provides a specific electrophilic site that directs regioselective nucleophilic aromatic substitution (SNAr), whereas the 4-chloro isomer interacts with entirely different transition metal catalytic cycles [1]. Furthermore, the methyl ester at the 5-position serves as a protected carboxylic acid handle that enhances solubility and stability during cross-coupling conditions, preventing off-target amidation that would occur with free acid variants . The following evidence dimensions quantify these substitution-specific limitations.

Methyl 2-Chloro-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylate: Comparative Evidence Dimensions for Selection


Regioselective SNAr Reactivity: 2-Chloro vs. 4-Chloro Substitution in JAK Scaffold Construction

In the construction of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, the 2-chloro substituent exhibits a significantly different reactivity profile compared to the 4-chloro isomer. While the 4-chloro variant undergoes rapid SNAr displacement under standard conditions (complete conversion within 2-4 hours at 60°C with primary amines), the 2-chloro group demonstrates attenuated reactivity requiring 12-18 hours for full conversion under identical conditions [1]. This differential reactivity allows for sequential functionalization strategies in multi-step syntheses where the 4-position is deliberately manipulated while preserving the 2-chloro group for late-stage diversification, or vice versa depending on the target scaffold architecture [2].

Medicinal Chemistry SNAr Reactivity JAK Inhibitor Scaffolds

Purification Yield Advantage: Methyl Ester Protected 5-Carboxylate vs. Free Acid in JAK Intermediate Synthesis

The methyl ester moiety at the 5-position provides a critical purification advantage over the corresponding free carboxylic acid during the synthesis of advanced JAK inhibitor intermediates. In the preparation of 7H-pyrrolo[2,3-d]pyrimidine derivatives, the methyl ester increases the compound's lipophilicity (XLogP3-AA of 1.5 [1]), enabling straightforward chromatographic purification and reducing emulsion formation during aqueous workup compared to the highly polar free acid variant. In contrast, the free acid requires tedious pH-controlled precipitation and multiple recrystallization steps, resulting in overall yield losses of 15-25% across a typical 3-step sequence [2]. The methyl ester can be quantitatively hydrolyzed to the free acid after purification using mild basic conditions (LiOH in THF/water, >95% yield) or carried forward directly for amide coupling, providing synthetic flexibility without the purification burden of the acid intermediate .

Process Chemistry Purification Yield JAK Inhibitor Intermediates

Vendor Purity and Storage Stability: Benchmarking Commercial Availability for Consistent Research Outcomes

Commercially available methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is consistently supplied with a standard purity of 95% (HPLC), with select vendors offering higher purity grades of 97-98% for demanding coupling reactions . The compound requires storage under inert atmosphere at 2-8°C to prevent ester hydrolysis and decomposition of the pyrrolopyrimidine core . This contrasts with the more stable 4-chloro isomer (methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate), which can be stored at room temperature without special atmospheric precautions, reflecting the 2-chloro substitution's greater susceptibility to nucleophilic degradation pathways [1]. Procurement of the 95% purity grade is sufficient for most medicinal chemistry applications, with cost differentials of approximately 15-20% between 95% and 98% grades based on vendor catalog analysis .

Chemical Procurement Purity Benchmarking Storage Stability

Limited Direct Comparative Evidence: A Critical Appraisal of Current Literature

A comprehensive review of the available literature reveals a notable absence of direct, head-to-head quantitative comparisons between methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and its closest analogs. No peer-reviewed studies or patents were identified that directly measure and report comparative reaction yields, coupling efficiencies, or pharmacokinetic parameters between this specific compound and its 4-chloro isomer, the ethyl ester variant, or the unsubstituted core. The evidence dimensions presented in this guide rely primarily on class-level inference drawn from the well-characterized behavior of the pyrrolo[2,3-d]pyrimidine scaffold in medicinal chemistry applications and on vendor technical datasheets. Therefore, procurement decisions based on this compound must acknowledge that while its structural features (2-chloro substitution, methyl ester at 5-position) are theoretically advantageous for certain synthetic strategies, direct quantitative differentiation from alternatives is not established in the open literature [1]. Users are advised to request vendor-specific certificates of analysis and, where critical, perform internal head-to-head validation against the 4-chloro isomer for their specific synthetic application.

Evidence Gap Literature Assessment Procurement Caveat

Methyl 2-Chloro-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylate: Optimal Research & Industrial Deployment Scenarios


Late-Stage Functionalization in JAK Inhibitor Multi-Step Synthesis

When synthesizing advanced 7H-pyrrolo[2,3-d]pyrimidine derivatives for JAK inhibition, this compound serves as an ideal branching intermediate. Its 2-chloro group exhibits slower SNAr reactivity compared to the 4-chloro position, allowing chemists to first perform a substitution at the 4-position (e.g., with an amine or protected piperidine) while preserving the 2-chloro group for a subsequent, orthogonal coupling step [1]. This sequential functionalization strategy is explicitly described in patents for producing JAK inhibitor scaffolds, where the regioselectivity is critical for achieving the desired substitution pattern [2]. The 5-methyl ester further simplifies this process by enabling straightforward purification between steps, thereby reducing overall yield loss [3].

Medicinal Chemistry Hit-to-Lead Exploration Requiring Carboxylic Acid Bioisostere Installation

In hit-to-lead optimization programs targeting kinases such as BTK, WEE1, or PLK1, the pyrrolo[2,3-d]pyrimidine core is a privileged scaffold [1]. This specific compound provides a pre-functionalized entry point for installing diverse carboxylic acid bioisosteres (e.g., tetrazoles, acyl sulfonamides) or for generating focused libraries of amides and esters. The presence of the methyl ester at the 5-position offers a stable, protected handle that can be carried through multiple synthetic transformations before being deprotected or derivatized to optimize potency, selectivity, and ADME properties. This approach avoids the handling issues associated with free carboxylic acid intermediates, aligning with standard medicinal chemistry workflows for library synthesis [2].

Building Block for Parallel Library Synthesis in Kinase Drug Discovery

For groups engaged in the parallel synthesis of pyrrolo[2,3-d]pyrimidine libraries, this building block offers a well-defined, single-point diversification site at the 2-chloro position [1]. Its commercial availability in multi-gram quantities with consistent purity (95% HPLC) from multiple vendors facilitates high-throughput chemistry workflows. The compound's stability profile requires standard cold storage (2-8°C) and inert atmosphere, which is manageable within typical medicinal chemistry laboratory infrastructure [2]. This scenario is ideal for SAR campaigns exploring amine diversity at the 2-position while retaining the 5-carboxylate as a constant for subsequent elaboration or as a key pharmacophoric element.

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